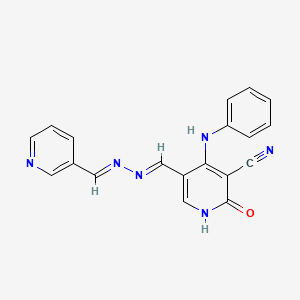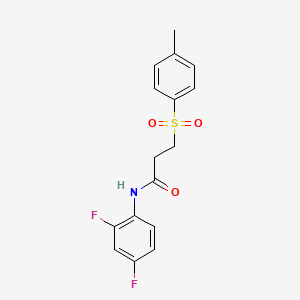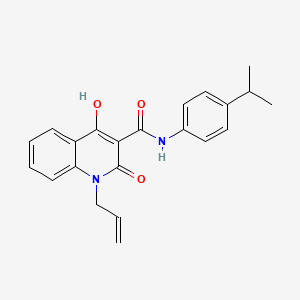
N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide” is a derivative of indole carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, involves various strategies . For instance, treatment of (N)-methylindole-2-carboxamide with sec-butyllithium and TMEDA (n-butyllithium failed to generate C3-anion) followed by acetaldehyde gave 2,3-di(substituted)indole .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives, including “this compound”, potent enzyme inhibitors .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Anticancer Properties : Compounds structurally related to N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide have shown potential in anticancer research. For instance, 4-vinyl-1-arylsulfonylimidazolidinones, derivatives of 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones, exhibit varied activity against human cancer cell lines, though with reduced effectiveness compared to their parent compounds (Kwak et al., 2006).
Inhibition of Cyclooxygenase : Another study reported on derivatives of N-arylindole, similar in structure to this compound, showing strong inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. These compounds have also demonstrated antitumor effects in vitro (Harrak et al., 2010).
Analytical Applications
- Analytical Techniques : There has been research into the analytical separation of compounds like this compound. A study on MK-0677, a growth hormone secretagogue structurally related to this compound, details a capillary zone electrophoresis technique for separating its enantiomers, highlighting the compound's potential in analytical chemistry (Zhou et al., 1997).
Chemical Synthesis and Modifications
Synthetic Chemistry : Several studies focus on the chemical synthesis of compounds closely related to this compound. For example, a study on the electrochemical oxidation of Indapamide, a molecule sharing the indoline ring, highlights the importance of such compounds in synthetic chemistry and electroanalytical applications (Legorburu et al., 1996).
Ligand Development : Research into developing new ligands for catalysis has involved compounds similar to this compound. A study explored the use of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine for catalyzing the coupling of (hetero)aryl halides with sulfinic acid salts (Ma et al., 2017).
Drug Discovery : In the field of drug discovery, compounds structurally related to this compound have been used as scaffolds for developing novel drugs. For example, N-[(arylmethoxy)phenyl] compounds, including sulfonyl carboxamides, were investigated as potent leukotriene D4 antagonists, illustrating the role of such compounds in medicinal chemistry (Musser et al., 1990).
Wirkmechanismus
Target of Action
N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide, also known as 1-(benzenesulfonyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Zukünftige Richtungen
Indole derivatives, including “N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide”, have shown promising results as enzyme inhibitors . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Further studies are needed to explore the full potential of these compounds.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-17-16(19)15-11-12-7-5-6-10-14(12)18(15)22(20,21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILLTQTUBKDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)
![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2967103.png)


![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)
![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)

